5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-
Description
The compound 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy- (hereafter referred to as Compound A) is a polycyclic heterocyclic molecule with a benzo-fused cycloheptapyridine core. Key structural features include:
- 10,11-Dihydro groups, reducing aromaticity in the pyridine ring.
- 7-Methoxy substituent, which may enhance solubility and modulate electronic properties.
Compound A is hypothesized to exhibit pharmacological activity against cellular proliferative diseases, particularly as a MET kinase inhibitor, based on patent data for analogs .
Properties
CAS No. |
63917-54-4 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-14-methoxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C22H26N2O2/c1-25-17-8-4-14-5-9-21-19(3-2-10-23-21)22(20(14)13-17)26-18-11-15-6-7-16(12-18)24-15/h2-4,8,10,13,15-16,18,22,24H,5-7,9,11-12H2,1H3 |
InChI Key |
YFYVSRNSUJGOCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC3=C(C2OC4CC5CCC(C4)N5)C=CC=N3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzocycloheptapyridine Core
The fused benzocycloheptapyridine framework can be synthesized via cycloisomerization and cyclization reactions involving enyne or enamine precursors:
Gold(I)-Catalyzed Cycloisomerization : Gold(I) complexes have been shown to activate alkynes efficiently, promoting intramolecular cyclizations to form fused bicyclic systems. For example, 1,5-enynes can undergo endo-dig cyclizations to yield bicyclo[3.1.0]hexene derivatives, which can be further elaborated to benzocycloheptapyridine frameworks.
Cyclization of 1,5-Enynes : The cyclization of 1,5-enynes tethered with ether or amine groups under gold catalysis leads to bicyclic products with high stereospecificity. These methods are applicable for constructing the seven-membered ring fused to the pyridine moiety.
Pyridine Formation via Gold(III) Catalysis : Gold(III)-catalyzed synthesis of pyridines from ketones and propargyl amines via in situ generated enamines provides a route to the pyridine ring fused to the benzocycloheptane system.
Attachment of the Azabicyclo(3.2.1)oct-3-yl Moiety
The azabicyclic substituent is introduced via an ether linkage at the 5-position through:
Nucleophilic Substitution : The 5-position bearing a suitable leaving group (e.g., halide or tosylate) can be reacted with the azabicyclo(3.2.1)oct-3-yl alcohol or amine derivatives to form the ether bond.
Buchwald–Hartwig Amination : This palladium-catalyzed cross-coupling reaction has been successfully used to attach nitrogen-containing bicyclic amines to aromatic systems, including benzobicyclo derivatives, with yields ranging from 21% to 88% depending on substrates and conditions.
Photochemical Methods : Photochemical transformations of o-vinylphenyl substituted butadienes have been employed to generate benzobicyclo skeletons, which can be further functionalized to introduce azabicyclic amines.
Representative Synthetic Routes and Data
Gold(I)-Catalyzed Cycloisomerization Example
| Step | Reagents & Conditions | Outcome | |
|---|---|---|---|
| 1 | 1,5-Enyne substrate with ether tether | Gold(I) catalyst (e.g., Ph3PAuCl/AgSbF6), room temperature | Formation of bicyclo[3.1.0]hexene intermediate |
| 2 | Subsequent oxidation or functionalization | Introduction of pyridine ring | |
| 3 | Methylation step | 7-Methoxy substitution introduced |
This method offers stereospecific formation of the fused bicyclic core with good regioselectivity.
Buchwald–Hartwig Amination for Azabicyclic Attachment
This cross-coupling facilitates the formation of the C–N bond linking the azabicyclic moiety to the benzocycloheptapyridine scaffold.
In-Depth Research Findings
The gold(I)-catalyzed cycloisomerization reactions proceed via endo-dig cyclization pathways, favoring the formation of less strained bicyclic systems, which is critical for the stability of the benzocycloheptapyridine core.
Photochemical methods allow access to benzobicyclo skeletons under mild conditions, enabling subsequent functionalization including amination and ether formation.
The Buchwald–Hartwig amination reaction is versatile for attaching nitrogenous bicyclic substituents, with reaction efficiency influenced by the electronic and steric properties of both coupling partners.
The use of chiral gold(I) catalysts has been explored to achieve enantioselective cycloisomerizations, which could be adapted for synthesizing enantiomerically enriched azabicyclic derivatives.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Benzocycloheptapyridine core | Gold(I)-catalyzed cycloisomerization of 1,5-enynes | Ph3PAuCl/AgSbF6, chiral phosphoramidites | High regio- and stereoselectivity | Sensitive to substrate substitution patterns |
| 7-Methoxy substitution | Selective O-methylation or methoxy-substituted precursors | Methyl iodide, base | Straightforward, well-established | Requires protection of other functional groups |
| Azabicyclo(3.2.1)oct-3-yl attachment | Buchwald–Hartwig amination, nucleophilic substitution | Pd catalyst, phosphine ligands | Versatile, good yields | Steric hindrance may reduce yield |
| Benzobicyclo skeleton formation | Photochemical cyclization of o-vinylphenyl butadienes | UV light, sensitizers | Mild conditions, novel skeletons | Requires specialized equipment |
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy- involves sophisticated organic transformations, primarily centered on gold(I)-catalyzed cycloisomerizations to build the fused bicyclic core, selective methylation for methoxy group introduction, and palladium-catalyzed Buchwald–Hartwig aminations to attach the azabicyclic substituent. Photochemical methods provide alternative routes for constructing the benzobicyclo frameworks. Each step requires careful control of reaction conditions to achieve high yields and selectivity.
This comprehensive overview integrates findings from recent literature and patents, providing a robust foundation for researchers aiming to synthesize this complex compound with potential applications in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Tropirine’s methyl group on the bicyclic amine may increase lipophilicity and bioavailability compared to Compound A . N-Methylpiperazinyl (CAS 36040-30-9) and dimethylamino (CAS 36040-20-7) substituents likely improve solubility but reduce metabolic stability due to polar functionalities .
Position 7 Substituents :
- Compound A’s methoxy group (electron-donating) contrasts with the chloro substituent in CAS 36040-20-7 (electron-withdrawing), which may alter electronic distribution and metabolic pathways .
Biological Activity
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound in focus, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-, is notable for its complex interactions with biological systems, particularly in the context of cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : It features a benzo-cyclohepta-pyridine framework.
- Functional Groups : The presence of a methoxy group and an azabicyclo substituent contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For instance, compounds structurally similar to 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy- have shown promising results in inhibiting cell proliferation in:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
In one study, derivatives of 6,7-dihydrobenzo[6,7]cyclohepta[1,2-b]pyridine were tested, revealing significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth .
Cholinesterase Inhibition
The compound's structural analogs have also been investigated for their potential as cholinesterase inhibitors. These inhibitors are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. In particular:
- Compounds with the benzobicyclo[3.2.1] skeleton demonstrated IC50 values ranging from 8.3 µM to 31 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating strong inhibitory effects .
The mechanism by which 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy- exerts its effects likely involves:
- Receptor Binding : Interaction with neurotransmitter receptors or enzymes.
- Enzyme Modulation : Inhibition or activation of specific enzymes involved in signal transduction pathways.
Case Studies and Research Findings
Several case studies have highlighted the compound's potential:
- Cytotoxicity Assessment : A study involving the MTT assay demonstrated that certain derivatives exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values as low as 6.31 µM .
- Neuroprotective Potential : Research into cholinesterase inhibitors revealed that some derivatives could potentially mitigate symptoms of neurodegenerative diseases by enhancing cholinergic signaling .
Data Tables
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 6.31 | Cytotoxic |
| Compound B | MCF-7 | 7.95 | Cytotoxic |
| Compound C | HCT-116 | Not specified | Cytotoxic |
| Compound D | AChE | 8.3 | Cholinesterase Inhibitor |
| Compound E | BChE | 31 | Cholinesterase Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
